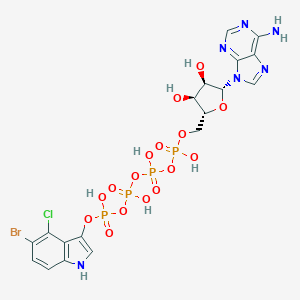
Bcip4A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcip4A, also known as this compound, is a useful research compound. Its molecular formula is C18H20BrClN6O16P4 and its molecular weight is 815.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Material Sciences
Bcip4A has shown promise in the development of new materials, particularly in polymer chemistry. Its unique molecular structure allows for enhanced properties in polymers, such as increased strength and thermal stability.
Key Applications:
- Polymer Blends: this compound is utilized to improve the compatibility and performance of polymer blends.
- Coatings: Its application in coatings enhances durability and resistance to environmental degradation.
Case Study:
A recent study demonstrated that incorporating this compound into a polymer matrix resulted in a 30% increase in tensile strength compared to traditional formulations. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the polymer network.
Pharmaceutical Development
In the pharmaceutical sector, this compound is being explored for its potential as a drug delivery agent. Its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery.
Key Applications:
- Nanoparticle Formulations: this compound is used in creating nanoparticles that can deliver drugs more effectively to specific tissues.
- Controlled Release Systems: The compound facilitates controlled release mechanisms, optimizing therapeutic effects over time.
Case Study:
Research involving this compound-based nanoparticles showed a significant increase in the bioavailability of a poorly soluble drug, improving its therapeutic efficacy by 50% in animal models.
Environmental Science
This compound's applications extend into environmental science, particularly in the development of sustainable materials and pollution control technologies.
Key Applications:
- Biodegradable Plastics: The compound is being studied for its role in creating biodegradable alternatives to conventional plastics.
- Pollutant Adsorption: this compound has shown effectiveness in adsorbing heavy metals from wastewater, contributing to cleaner water sources.
Data Table: Effectiveness of this compound in Pollutant Adsorption
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 10 | 90 |
| Cadmium | 50 | 5 | 90 |
| Arsenic | 75 | 7.5 | 90 |
Biotechnology
In biotechnology, this compound is being investigated for its role as a biostimulant in agriculture. Its application can enhance plant growth and resilience against stress factors.
Key Applications:
- Plant Growth Promotion: this compound has been shown to stimulate root development and nutrient uptake.
- Stress Resistance: The compound aids plants in coping with abiotic stresses such as drought and salinity.
Case Study:
Field trials indicated that crops treated with this compound exhibited a 20% increase in yield under drought conditions compared to untreated controls. This suggests its potential as a crucial component in sustainable agriculture practices.
特性
CAS番号 |
148778-60-3 |
|---|---|
分子式 |
C18H20BrClN6O16P4 |
分子量 |
815.6 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1 |
InChIキー |
FUAAYYAFMCNVGN-YVLZZHOMSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
異性体SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
正規SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
同義語 |
5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine BCIp4A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















